Octahydro-isoindol-4-one hydrochloride
Overview
Description
Octahydro-isoindol-4-one hydrochloride (OHIH) is an organic compound belonging to the class of isoindol-4-ones. It is a white to light yellow crystalline solid with a molecular weight of 279.76 g/mol. OHIH is soluble in ethanol, methanol, and chloroform, and is insoluble in water. OHIH is widely used in synthetic organic chemistry and has been used in a variety of scientific research applications.
Scientific Research Applications
Antimicrobial Applications
A series of azatricyclodiones and octahydro-benzo[f]isoindoles, including derivatives of octahydro-isoindol-4-one hydrochloride, were synthesized and evaluated for their antimicrobial properties. One compound in particular displayed moderate antitubercular activity, while two compounds inhibited the growth of fungi at a concentration of 25 μg/mL, indicating potential for developing antimicrobial agents (Saxena et al., 2008).
Structural Analysis
A structural analysis of octahydro-1H-isoindole derivatives revealed that the octahydro-1H-isoindole ring is not planar, and the rings are twisted, providing insights into the molecular structure and potential reactivity of this compound (Shang et al., 2012).
Analytical Techniques
Advanced analytical techniques have been developed for the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers, which are key starting materials for the synthesis of various pharmaceuticals. These methods offer a simple, sensitive, and reliable tool for quality control in the synthesis of these compounds (Vali et al., 2012).
Synthetic Methodologies
Efficient synthetic methodologies, such as the Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction, have been developed to construct aza-tricyclic frameworks related to this compound. These methods enable the stereoselective synthesis of complex molecular structures, demonstrating the compound's versatility in organic synthesis (Gouse et al., 2019).
Potential Antiviral Applications
Isopulegol-derived octahydro-2H-chromen-4-ols, structurally related to this compound, demonstrated highly potent activity against influenza A and B viruses, indicating potential for antiviral drug development (Ilyina et al., 2018).
Catalytic Applications
Natural halloysite nanotubes were used for the solvent-free synthesis of octahydro-2H-chromenols, showcasing the application of this compound derivatives in green chemistry and catalysis (Sidorenko et al., 2019).
properties
IUPAC Name |
1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRZRILAZRGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
879687-91-9 | |
Record name | 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879687-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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